Product packaging for 8-Quinolinol, 2-ethenyl-(Cat. No.:CAS No. 91575-51-8)

8-Quinolinol, 2-ethenyl-

Cat. No.: B3361177
CAS No.: 91575-51-8
M. Wt: 171.19 g/mol
InChI Key: ISADTBCMEJCTPZ-UHFFFAOYSA-N
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Description

Context within the 8-Hydroxyquinoline (B1678124) Chemical Class

The 8-hydroxyquinoline (8-HQ) chemical class comprises compounds renowned for their role as potent chelating agents. mdpi.com The defining feature of this class is the proximate arrangement of the phenolic hydroxyl group at the C8 position and the nitrogen atom within the pyridine (B92270) ring. researchgate.net This configuration allows for the formation of stable, five-membered chelate rings with a wide array of metal ions. researchgate.netmdpi.com This chelating ability is the foundation for many of the applications of 8-HQ derivatives. smolecule.comrsc.org

Historically, 8-HQ has been used extensively in analytical chemistry for the gravimetric analysis and separation of metal ions. smolecule.comresearchgate.net Derivatives of 8-HQ are central to various modern technologies and scientific fields. For instance, metal complexes of 8-HQ, particularly the aluminum complex tris(8-hydroxyquinolinato)aluminum (Alq₃), are benchmark materials in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent electroluminescence. rsc.org Furthermore, many compounds within this class exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties, often linked to their ability to interact with metal ions crucial for biological processes. researchgate.nethep.com.cngoogle.com A notable characteristic of 8-HQ and its derivatives is their fluorescence; while the ligands themselves are often weakly fluorescent, their metal complexes can exhibit intense luminescence. jst.go.jp

Table 2: General Properties of the 8-Hydroxyquinoline (Oxine) Parent Compound

Property Value
CAS Number 148-24-3
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
Appearance White to faintly yellow crystalline powder. google.com
Key Feature Bidentate chelating agent for various metal ions. mdpi.comscnu.edu.cn

This table is generated based on available chemical data. google.comscnu.edu.cn

Significance of the Ethenyl Moiety in Organic Synthesis and Functional Material Design

The defining feature of 8-Quinolinol, 2-ethenyl- in the context of material science is its ethenyl (vinyl) substituent. This functional group is a cornerstone of polymer chemistry, as its carbon-carbon double bond provides a reactive site for polymerization reactions. researchgate.net The presence of the ethenyl group allows VQ to act as a monomer, a fundamental building block for creating large macromolecules (polymers). researchgate.netmdpi.com

The primary significance of this moiety is that it enables the properties of the 8-hydroxyquinoline unit to be incorporated into a polymer chain. Through processes like radical polymerization, often initiated by agents such as 2,2′-azobisisobutyronitrile (AIBN), VQ can be polymerized to form poly(2-vinyl-8-quinolinol). mdpi.com Moreover, it can be copolymerized with other vinyl monomers, such as styrene, methyl methacrylate, and vinyl acetate, to create new materials with tailored properties. mdpi.com

This capability is crucial for functional material design. By transforming the discrete molecular properties of VQ into a polymeric structure, researchers can develop solid-state materials that retain the chelating and luminescent characteristics of the 8-hydroxyquinoline core. This leads to the creation of functional polymers, such as chelating resins for metal ion extraction, polymer-based fluorescent sensors, and advanced materials for optoelectronic devices. mdpi.com

Overview of Core Research Domains for 8-Quinolinol, 2-ethenyl-

The unique bifunctional nature of 8-Quinolinol, 2-ethenyl- positions it as a valuable compound in several key research domains.

Functional Polymers and Materials Science: A primary research focus is the synthesis of homopolymers and copolymers of VQ. mdpi.com These polymers are investigated for their ability to form complexes with metal ions, such as copper(II), creating materials for applications like metal ion separation and catalysis. mdpi.com The development of novel fibrous materials by incorporating 8-hydroxyquinoline derivatives into polymer matrices like poly(vinyl alcohol) further highlights the drive to create functional materials with antibacterial, antifungal, and antitumor properties. hep.com.cngoogle.com

Luminescent Materials and Optoelectronics: Leveraging the well-known luminescent properties of 8-hydroxyquinoline metal complexes, research has been conducted on the zinc complexes of 2-vinyl-8-hydroxyquinoline isomers. These complexes have been shown to exhibit photoluminescence and have been used to fabricate double-layer electroluminescent devices that emit red light, indicating their potential for use in OLED technology.

Analytical Chemistry and Sensing: The inherent chelating ability of the 8-hydroxyquinoline moiety makes VQ and its polymeric forms suitable for the detection of metal ions. researchgate.net The formation of metal complexes often leads to a significant change in fluorescence, a principle that can be used to design sensitive and selective chemical sensors.

Biomedical and Pharmaceutical Research: In line with the broader 8-hydroxyquinoline class, VQ is explored for potential therapeutic applications. Its derivatives have been investigated for antimicrobial and anticancer activity. researchgate.net A Chinese patent also describes the synthesis of related 2-vinyl-8-hydroxyquinoline derivatives and their application as potent antioxidants and as agents to promote the proliferation of bone marrow mesenchymal stem cells. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO B3361177 8-Quinolinol, 2-ethenyl- CAS No. 91575-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-9-7-6-8-4-3-5-10(13)11(8)12-9/h2-7,13H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISADTBCMEJCTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(C=CC=C2O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326577
Record name 8-Quinolinol, 2-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91575-51-8
Record name 8-Quinolinol, 2-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Polymerization and Polymeric Derivatives of 8 Quinolinol, 2 Ethenyl

Radical Polymerization Mechanisms of 2-Vinyl-8-quinolinol

Radical polymerization is a common and versatile method for synthesizing polymers from vinyl monomers. wikipedia.orguomustansiriyah.edu.iq The process for 2-vinyl-8-quinolinol, like other vinyl monomers, involves three key stages: initiation, propagation, and termination. youtube.com

Initiation: The process begins with the generation of free radicals from an initiator molecule. This is typically achieved through thermal decomposition or photolysis of initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN). wikipedia.orgresearchgate.net The initiator radical then adds to the carbon-carbon double bond of the 2-vinyl-8-quinolinol monomer, creating a new monomer radical. uomustansiriyah.edu.iq

Propagation: This new radical center reacts with subsequent monomer molecules in a rapid succession. nih.gov The chain grows by the continuous addition of 2-vinyl-8-quinolinol units, extending the polymer backbone while transferring the radical active site to the newly added unit. This step is repeated many times, leading to the formation of a long polymer chain.

Termination: The growth of a polymer chain is concluded through termination reactions. The two most common mechanisms are combination (or coupling) and disproportionation. wikipedia.org In combination, two growing polymer radicals join to form a single, non-reactive polymer chain. In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains, one with a saturated end and the other with an unsaturated end group. wikipedia.org

A related monomer, 8-hydroxyquinoline-p-styrene sulphonate, has been successfully polymerized using benzoyl peroxide as an initiator under reflux conditions, demonstrating the feasibility of free radical polymerization for vinyl derivatives of 8-hydroxyquinoline (B1678124). researchgate.net

Copolymerization Strategies with Various Vinyl Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy to tailor the properties of the final material. Incorporating 2-vinyl-8-quinolinol into a polymer chain with other vinyl monomers can create copolymers with a combination of properties, such as the mechanical strength or solubility of the comonomer and the metal-chelating ability of the 8-quinolinol unit.

The behavior of a copolymerization reaction is described by the monomer reactivity ratios (r1 and r2), which compare the rate at which a growing radical chain adds a monomer of its own type versus the other monomer type. researchgate.net The composition and sequence distribution of the resulting copolymer are highly dependent on these ratios. researchgate.net

Common vinyl monomers that could be copolymerized with 2-vinyl-8-quinolinol include:

Styrene: To enhance thermal stability and processability.

Methyl Methacrylate (MMA): To improve optical clarity and mechanical properties.

Vinyl Acetate (VAc): To introduce hydrophilicity and potential for further functionalization via hydrolysis. rsc.org

N-Acryloylmorpholine: To enhance water solubility. ekb.eg

The selection of a comonomer and the control of the feed ratio allow for the synthesis of a wide range of functional copolymers with varying densities of chelating sites, solubility, and thermal characteristics.

Table 1: Potential Vinyl Comonomers for 2-Vinyl-8-quinolinol and Their Properties

ComonomerPotential Contribution to Copolymer PropertiesPolymerization Method
StyreneImproved thermal stability, hydrophobicity, and processability.Radical Polymerization researchgate.net
Methyl Methacrylate (MMA)Enhanced optical clarity, weather resistance, and mechanical strength.Radical Polymerization ekb.eg
Vinyl Acetate (VAc)Increased hydrophilicity; allows for subsequent hydrolysis to vinyl alcohol units.Radical Polymerization rsc.orgekb.eg
AcrylonitrileImproved chemical and solvent resistance.Radical Polymerization

Design and Characterization of Polymeric Ligands and Metal-Polymer Complexes

Polymers containing the 8-quinolinol moiety, such as poly(2-vinyl-8-quinolinol), act as polymeric ligands or macromolecular chelators. The 8-hydroxyquinoline unit is a bidentate chelating agent, capable of binding to metal ions through its phenolic oxygen and heterocyclic nitrogen atoms. scirp.orgnih.gov This allows the polymer to form stable complexes with a wide range of transition metal ions. researchgate.net

The design of these polymeric ligands involves controlling the density and accessibility of the 8-quinolinol units along the polymer chain. The characterization of both the polymeric ligand and its metal complexes is crucial to understanding their structure and properties. Common analytical techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the polymerization of the monomer and to study the coordination of metal ions. The involvement of the quinoline's oxygen and nitrogen atoms in chelation can be observed through shifts in the characteristic vibrational bands, such as the C=N and O-H stretching frequencies. scirp.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique helps in characterizing the electronic transitions within the polymer and its metal complexes. The formation of metal complexes often leads to a shift in the absorption bands (bathochromic or hypsochromic shifts) compared to the free ligand. researchgate.net

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the polymers and their metal complexes. Chelation with metal ions often enhances the thermal stability of the polymer. researchgate.netscholarpublishing.org

Elemental Analysis and Spectroscopy (EDX/XPS): Energy-dispersive X-ray (EDX) and X-ray photoelectron spectroscopy (XPS) can confirm the presence and quantify the amount of metal ions complexed within the polymer matrix. mdpi.comnih.gov

The resulting metal-polymer complexes have potential applications as catalysts, in separation processes for metal ion recovery, and as materials with tailored optical or electronic properties. researchgate.net

Development of Electrospun Fibrous Materials Incorporating 8-Quinolinol Derivatives

Electrospinning is a versatile technique used to produce polymer fibers with diameters ranging from nanometers to micrometers. nih.gov These fibrous materials are attractive for various applications due to their high surface-area-to-volume ratio and porous structure. Incorporating 8-quinolinol derivatives into electrospun fibers imparts metal-chelating and biological activities to the resulting mats. mdpi.comnih.gov

The fabrication process typically involves preparing a polymer solution, often containing a carrier polymer and the 8-quinolinol derivative, and subjecting it to a high-voltage electric field. nih.gov While direct electrospinning of poly(2-vinyl-8-quinolinol) may be challenging, a common strategy is to blend or copolymerize the functional monomer with an easily spinnable polymer.

Common Carrier Polymers:

Poly(vinyl alcohol) (PVA): A water-soluble, biocompatible polymer that is readily electrospun. mdpi.comnih.gov

Cellulose Acetate (CA): A biodegradable polymer that provides mechanical integrity. mdpi.comnih.gov

Chitosan (Ch): A natural polymer known for its biocompatibility and antimicrobial properties. nih.gov

The resulting composite fibers effectively immobilize the 8-quinolinol units within a solid matrix. These functional fibrous materials can then be used to form complexes with metal ions like Cu(II) and Fe(III) by immersing the mats in a solution of the corresponding metal salt. mdpi.comnih.gov Characterization using scanning electron microscopy (SEM) is used to assess the morphology and diameter of the fibers, while spectroscopic methods confirm the presence and coordination of the 8-quinolinol derivative and the complexed metal ions. nih.gov These functional mats are promising candidates for applications in wound dressings, water purification, and sensor development. mdpi.comnih.gov

Table 2: Characterization Techniques for Polymeric Derivatives of 8-Quinolinol, 2-ethenyl-

TechniqueInformation ObtainedApplication Area
FTIR SpectroscopyConfirmation of polymerization, identification of functional groups, study of metal-ligand coordination. scirp.orgPolymer & Metal-Complex Characterization
UV-Vis SpectroscopyAnalysis of electronic transitions, confirmation of complex formation. researchgate.netMetal-Complex Characterization
Thermal Analysis (TGA/DSC)Evaluation of thermal stability and decomposition behavior. scholarpublishing.orgPolymer & Metal-Complex Characterization
Scanning Electron Microscopy (SEM)Analysis of fiber morphology, diameter, and surface structure. mdpi.comElectrospun Materials Characterization
EDX / XPSElemental composition, confirmation of metal ion presence in complexes and fibers. nih.govMetal-Complex & Electrospun Materials Characterization

Advanced Spectroscopic and Structural Elucidation Studies of 8 Quinolinol, 2 Ethenyl and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 8-Quinolinol, 2-ethenyl- is expected to exhibit distinct signals corresponding to the vinyl, aromatic, and hydroxyl protons. The vinyl group protons typically appear as a set of doublets or multiplets in the downfield region (δ 5.0-7.0 ppm) due to geminal and vicinal couplings. The protons on the quinoline (B57606) ring will produce signals in the aromatic region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atom, hydroxyl group, and ethenyl substituent. The phenolic hydroxyl proton is expected to show a broad singlet, the position of which can vary depending on the solvent and concentration.

In a study of a related derivative, specific shifts for the vinyl protons were observed as doublets at approximately δ 8.33 ppm and δ 7.30 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration google.com. The aromatic protons of the quinoline core appeared between δ 7.15 and δ 8.52 ppm google.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The two carbons of the ethenyl group are expected to have characteristic signals in the olefinic region (δ 110-140 ppm). For instance, in quinine, which also contains a vinyl group attached to a quinoline system, these carbons appear at approximately 114.1 ppm and 142.7 ppm magritek.com. The carbons of the quinoline ring will resonate in the aromatic region (δ 110-160 ppm), with the carbon bearing the hydroxyl group (C8) appearing at a higher chemical shift due to the deshielding effect of the oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 8-Quinolinol, 2-ethenyl- based on Analogous Compounds

NucleusPositionPredicted Chemical Shift (ppm)Notes
¹H-OHVariable (broad s)Position is solvent and concentration dependent.
Aromatic (Quinoline)7.0 - 9.0Complex multiplet patterns.
Ethenyl (-CH=CH₂)5.0 - 8.5Distinct doublets and multiplets with characteristic J-couplings.
¹³CAromatic (Quinoline)110 - 160C8 attached to -OH will be significantly downfield.
Ethenyl (-CH=CH₂)110 - 145Represents the two sp² hybridized carbons of the vinyl group.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 8-Quinolinol, 2-ethenyl- is characterized by several key absorption bands. A broad band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the vinyl group gives rise to a characteristic C=C stretching vibration around 1620-1640 cm⁻¹ google.com. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic ring's C=C and C=N skeletal vibrations appear in the 1450-1600 cm⁻¹ region google.com. The C-O stretching vibration of the phenol (B47542) group is expected to produce a strong band around 1100-1200 cm⁻¹ google.com.

Upon complexation with a metal ion, significant changes in the IR spectrum are observed. The broad O-H band disappears, indicating deprotonation and coordination of the oxygen atom to the metal center. Furthermore, shifts in the C=N and C-O stretching frequencies confirm the involvement of both the nitrogen and oxygen atoms in chelation ajchem-a.com.

Table 2: Characteristic IR Absorption Frequencies for 8-Quinolinol, 2-ethenyl-

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3400 (broad)O-H stretchPhenolic Hydroxyl
> 3000C-H stretchAromatic & Ethenyl
1620 - 1640C=C stretchEthenyl
1450 - 1600C=C and C=N skeletal stretchesQuinoline Ring
1100 - 1200C-O stretchPhenolic C-O

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Complexation Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. The quinoline ring system of 8-Quinolinol, 2-ethenyl- is a strong chromophore. The parent 8-hydroxyquinoline (B1678124) typically displays absorption bands in the UV region nist.govresearchgate.net. The introduction of the 2-ethenyl group extends the π-conjugated system of the molecule. This extension of conjugation is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 8-hydroxyquinoline, moving the absorption bands to longer wavelengths.

This technique is particularly useful for monitoring the formation of metal complexes. The chelation of 8-Quinolinol, 2-ethenyl- to a metal ion significantly alters the electronic structure of the ligand, leading to substantial changes in the UV-Vis spectrum ajchem-a.com. These spectral shifts, often into the visible region, allow for the determination of complex stoichiometry and stability constants ajchem-a.com. For many metal complexes of 8-hydroxyquinoline derivatives, new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) transitions can appear mdpi.com.

Table 3: Expected UV-Vis Absorption Bands and Transitions for 8-Quinolinol, 2-ethenyl-

Wavelength Range (nm)Electronic TransitionNotes
200 - 250π→πAssociated with the quinoline aromatic system.
> 250π→π and n→π*Longer wavelength bands due to extended conjugation from the ethenyl group.
Variable (often > 400)Ligand-to-Metal Charge Transfer (LMCT)Appears upon formation of metal complexes.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. For 8-Quinolinol, 2-ethenyl- (C₁₁H₉NO), the expected exact mass would be calculated from the sum of the exact masses of its constituent atoms.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common soft ionization techniques used for such molecules. In ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺ google.com. The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) can provide valuable structural information. For quinoline derivatives, a characteristic fragmentation pathway involves the loss of molecules like HCN from the heterocyclic ring chempap.org. The presence of the ethenyl and hydroxyl groups would also direct specific fragmentation pathways, aiding in structural confirmation.

X-ray Diffraction (XRD) Studies: Single Crystal and Powder X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal XRD provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For 8-Quinolinol, 2-ethenyl-, a single-crystal structure would reveal the planarity of the quinoline system and the orientation of the ethenyl and hydroxyl groups.

Studies on the parent compound, 8-hydroxyquinoline, have identified different polymorphic forms, which are distinguished by different hydrogen-bonding patterns and crystal packing nih.gov. In the solid state, 8-hydroxyquinoline molecules can form centrosymmetric dimers through O—H···N hydrogen bonds nih.gov. Similar intermolecular interactions would be expected for 8-Quinolinol, 2-ethenyl-, influencing its crystal packing. Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples, providing information on the crystalline phases present, lattice parameters, and crystal purity researchgate.net.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Analysis of Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying species with one or more unpaired electrons, such as transition metal complexes in certain oxidation states (e.g., Cu(II), high-spin Fe(III), Co(II)) mdpi.comnih.gov.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of the elements within the top few nanometers of a material's surface.

An XPS analysis of 8-Quinolinol, 2-ethenyl- would show characteristic photoelectron lines for C 1s, N 1s, and O 1s. The high-resolution spectra of these regions provide information about the chemical environment. For example, the C 1s spectrum can be deconvoluted into components representing C-C/C-H, C-N, and C-O bonds. The N 1s spectrum would confirm the presence of the pyridinic nitrogen tandfonline.com. The O 1s spectrum would correspond to the hydroxyl group. Upon complexation with a metal, a new peak corresponding to the metal ion would appear. Furthermore, shifts in the binding energies of the N 1s and O 1s peaks can provide direct evidence of their coordination to the metal center, as the electron density around these atoms changes upon bond formation tandfonline.comnih.gov.

Applications in Advanced Materials Science and Catalysis

Components for Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Metal complexes of 8-hydroxyquinoline (B1678124) derivatives are particularly important in OLED technology. nih.govscispace.com The chelation of a metal ion with 8-Quinolinol, 2-ethenyl- can lead to the formation of stable complexes with tunable emission colors and improved quantum efficiencies. The vinyl group can also serve as a reactive site for polymerization, allowing for the incorporation of the 8-hydroxyquinoline moiety into polymer-based OLEDs, which can offer advantages in terms of processability and device flexibility.

Research on closely related 2-styryl-8-hydroxyquinolines (which feature a phenyl-substituted vinyl group) has demonstrated their potential in OLEDs. acs.org These compounds exhibit improved photophysical and conductive properties compared to the parent 8-hydroxyquinoline. acs.org It is therefore anticipated that metal complexes of 8-Quinolinol, 2-ethenyl- would also serve as effective emitters or electron-transporting materials in OLEDs. The extended conjugation provided by the ethenyl group is expected to influence the emission wavelength, potentially leading to materials that emit in the blue or green regions of the spectrum, which are crucial for full-color display applications.

Development of Fluorescent Chemosensors for Specific Metal Ion Detection

The 8-hydroxyquinoline scaffold is a well-established platform for the design of fluorescent chemosensors for the detection of various metal ions. nih.govresearchgate.net The nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety form a chelating site that can selectively bind to specific metal ions. This binding event often leads to a change in the fluorescence properties of the molecule, such as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, or a shift in the emission wavelength. nih.govresearchgate.net

The presence of the 2-ethenyl- group in 8-Quinolinol, 2-ethenyl- can modulate the electronic properties of the quinoline (B57606) ring, thereby influencing its binding affinity and selectivity for different metal ions. Furthermore, the vinyl group provides a handle for immobilizing the chemosensor onto a solid support, such as a polymer or nanoparticle, which can be advantageous for the development of practical sensing devices.

Derivatives of 8-hydroxyquinoline have been successfully employed as chemosensors for a variety of metal ions, including Zn²⁺, Al³⁺, and transition metals. nih.govscispace.com For instance, Schiff base derivatives of 8-hydroxyquinoline-2-carboxaldehyde (B80063) have been shown to be effective fluorescent sensors. nih.govresearchgate.net Given these precedents, it is highly probable that 8-Quinolinol, 2-ethenyl- and its derivatives could be developed into selective and sensitive fluorescent chemosensors for the detection of environmentally and biologically important metal ions.

Ligands in Homogeneous and Heterogeneous Catalysis

The chelating nature of 8-Quinolinol, 2-ethenyl- makes it a promising ligand for the development of novel catalysts for a range of chemical transformations. The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable complex that can catalyze specific reactions. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the quinoline ring, thereby influencing the activity and selectivity of the catalyst.

Application in Hydrogen/Deuterium Exchange Catalysis

While specific studies on the application of 8-Quinolinol, 2-ethenyl- in hydrogen/deuterium (H/D) exchange catalysis are not yet prevalent in the literature, the general field of quinoline-based ligands in catalysis is well-established. researchgate.netnih.gov H/D exchange reactions are of great importance in mechanistic studies and for the synthesis of isotopically labeled compounds. Catalysts for these reactions often involve transition metal complexes where the ligand plays a crucial role in activating the C-H bonds. The coordination of a metal to the 8-Quinolinol, 2-ethenyl- ligand could create a catalytically active species capable of facilitating H/D exchange on a substrate molecule. The vinyl group could also potentially participate in the catalytic cycle or be used to anchor the catalyst to a solid support for heterogeneous catalysis.

Role in Olefin Polymerization Catalysis

Quinoline-based ligands have been investigated for their potential in olefin polymerization catalysis. researchgate.net The structure of the ligand around the metal center is critical in determining the properties of the resulting polymer, such as its molecular weight, branching, and stereochemistry. The bidentate nature of 8-Quinolinol, 2-ethenyl- allows it to form stable complexes with transition metals commonly used in olefin polymerization, such as titanium, zirconium, and nickel.

The steric and electronic environment provided by the 2-ethenyl-8-quinolinol ligand could influence the approach of the olefin monomer to the catalytic center, thereby affecting the polymerization process. The vinyl group could also offer a site for post-polymerization modification or for the creation of catalysts on a polymer support. While direct applications of 8-Quinolinol, 2-ethenyl- in this area are still emerging, the precedent set by other quinoline-based ligands suggests its potential as a valuable component in the design of new olefin polymerization catalysts.

Materials for Corrosion Inhibition Applications

8-Hydroxyquinoline and its derivatives are well-documented as effective corrosion inhibitors for a variety of metals and alloys, including steel, aluminum, and magnesium alloys. researchgate.netmdpi.comresearchgate.netnajah.edu The mechanism of corrosion inhibition generally involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. mdpi.comresearchgate.net The nitrogen and oxygen atoms in the 8-hydroxyquinoline moiety can coordinate with the metal atoms on the surface, leading to strong adsorption.

The presence of the 2-ethenyl- group in 8-Quinolinol, 2-ethenyl- can enhance its corrosion inhibition properties. The vinyl group can increase the electron density of the quinoline ring system through resonance, which can strengthen the interaction between the inhibitor and the metal surface. Additionally, the vinyl group can undergo polymerization, leading to the formation of a polymeric film on the metal surface, which could offer enhanced and more durable corrosion protection.

The following table summarizes the corrosion inhibition efficiencies of some 8-hydroxyquinoline derivatives on different metals, illustrating the potential of this class of compounds as corrosion inhibitors.

Inhibitor Metal Corrosive Medium Inhibition Efficiency (%) Reference
8-Hydroxyquinoline AZ91D Magnesium Alloy ASTM D1384-87 - researchgate.net
8-Hydroxyquinoline AA 2024-T3 Aluminum Alloy 3.5% NaCl 84 (at 0.05 M) researchgate.net
(8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate Mild Steel 1 M HCl 96 najah.edu
(8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate Mild Steel 1 M HCl 92 najah.edu

Technologies for Metal Ion Preconcentration and Separation

The strong chelating ability of 8-hydroxyquinoline and its derivatives makes them highly effective for the preconcentration and separation of metal ions from various matrices. scispace.com These techniques are crucial in analytical chemistry for the determination of trace metal ions and in industrial processes for the recovery and purification of metals.

8-Quinolinol, 2-ethenyl- can be utilized in several ways for these applications. As a monomer, it can be used in liquid-liquid extraction systems where it selectively complexes with target metal ions, transferring them from an aqueous phase to an organic phase. More significantly, the vinyl group allows for the polymerization of the molecule, leading to the formation of a chelating resin. Such resins can be used in solid-phase extraction (SPE) columns, where they can selectively adsorb metal ions from a solution passed through the column. The bound metal ions can then be eluted with a suitable solvent, allowing for their preconcentration and separation from other components in the sample.

A study on a chelating copolymer prepared from 8-hydroxyquinoline-5-sulphonic acid and poly(vinyl chloride) demonstrated high selectivity for Cr³⁺, Cu²⁺, and Cd²⁺ ions, highlighting the potential of polymer-supported 8-hydroxyquinoline derivatives in metal ion separation. sciencepg.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-ethenyl-substituted 8-quinolinol derivatives?

  • Methodological Answer : Derivatives of 8-quinolinol with substituents at position 2 (e.g., 2-ethenyl) are typically synthesized via alkylation or halogenation followed by coupling reactions. For example, 2-isopropyl-8-quinolinol is synthesized by methylating 8-quinolinol to 8-methoxyquinoline, alkylating with isopropyl lithium, and demethylating the intermediate . Similar strategies can be adapted for 2-ethenyl substitution using vinylation agents (e.g., palladium-catalyzed cross-coupling).

Q. How does 8-quinolinol function as a chelating agent in analytical chemistry?

  • Methodological Answer : 8-Quinolinol forms stable complexes with metal ions (e.g., Pb²⁺, Cd²⁺) via its hydroxyl and nitrogen groups. In cloud-point extraction (CPE), optimal chelation occurs at pH 8.7–9.2 with 0.22–0.26% 8-quinolinol in ethanol, enabling trace metal detection via UV-Vis spectroscopy . Adjusting pH and ligand concentration is critical to avoid incomplete complexation at extremes (e.g., pH <8 or >10) .

Q. What are the primary biological mechanisms of 8-quinolinol derivatives?

  • Methodological Answer : The antimicrobial activity of 8-quinolinol derivatives arises from metal ion chelation (e.g., Fe³⁺, Zn²⁺), disrupting microbial metalloenzyme function. Transcriptional inhibition is also observed due to DNA intercalation or metal-dependent regulatory protein binding .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution of 2-ethenyl-8-quinolinol?

  • Methodological Answer : Regioselectivity in halogenation depends on reaction conditions. For 8-quinolinol, acidic media favor substitution at position 5, while basic conditions favor position 7 . For 2-ethenyl derivatives, steric and electronic effects of the ethenyl group may alter reactivity. Computational modeling (e.g., MO calculations) can predict preferred sites, validated via HPLC or NMR .

Q. What experimental design optimizes metal-chelation efficiency in 2-ethenyl-8-quinolinol for environmental assays?

  • Methodological Answer : Use response surface methodology (RSM) with Box-Behnken design (BBD) to optimize parameters: pH (8.7–9.2), 8-quinolinol concentration (0.22–0.26%), and equilibration time (16–18 min). Validate via inductively coupled plasma mass spectrometry (ICP-MS) to resolve contradictions in chelation efficiency under varying Triton X-45 concentrations .

Q. How do structural modifications (e.g., 2-ethenyl) influence the fluorescence properties of 8-quinolinol-based probes?

  • Methodological Answer : Introducing electron-donating groups like ethenyl enhances fluorescence quantum yield by stabilizing excited states. Compare emission spectra of 2-ethenyl-8-quinolinol with parent compounds in zinc detection assays. Use time-resolved fluorescence to assess binding kinetics with target ions .

Q. What computational approaches predict the bioactivity of 2-ethenyl-8-quinolinol derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to evaluate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target proteins (e.g., microbial metalloproteases). Validate predictions via MIC assays against resistant bacterial strains .

Contradiction Analysis and Resolution

Q. Why do studies report conflicting data on the chelation efficiency of 8-quinolinol derivatives under similar conditions?

  • Methodological Answer : Discrepancies often arise from unaccounted variables like trace metal contamination or solvent polarity. Standardize protocols using ultra-pure reagents and control ionic strength. For example, in CPE, Triton X-45 concentration inconsistencies can alter micelle formation, affecting extraction efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.